(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine
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Overview
Description
(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further connected to a dihydrobenzofuran ring. The unique structure of this compound makes it a valuable asset in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,3-dihydrobenzofuran with a cyclopropyl halide under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, secondary amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives of the original compound .
Scientific Research Applications
(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine: A selective serotonin 2C agonist.
Cyclopropyl(2,3-dihydrobenzofuran-5-yl)methanamine: Another compound with a similar structure but different functional groups.
Uniqueness
(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)methanamine stands out due to its unique combination of a cyclopropyl group and a dihydrobenzofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1269528-72-4 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H15NO/c13-7-10-6-11(10)8-1-2-12-9(5-8)3-4-14-12/h1-2,5,10-11H,3-4,6-7,13H2 |
InChI Key |
SGEIUEYVJBDHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CC3CN |
Origin of Product |
United States |
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